2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-1H-indole

Sigma receptor Positional isomer Structure-activity relationship

The target compound, 2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-1H-indole (CAS 889868-67-1), is a synthetic indole-piperazine hybrid classified under the 2-(4-arylpiperazin-1-ylmethyl)-1H-indole chemotype. Its structure features an indole core linked via a methylene bridge to a 4-(4-fluorophenyl)piperazine moiety, granting it the molecular formula C₁₉H₂₀FN₃ and a molecular weight of 309.38 g/mol.

Molecular Formula C19H20FN3
Molecular Weight 309.4 g/mol
CAS No. 889868-67-1
Cat. No. B1464832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-1H-indole
CAS889868-67-1
Molecular FormulaC19H20FN3
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC3=CC=CC=C3N2)C4=CC=C(C=C4)F
InChIInChI=1S/C19H20FN3/c20-16-5-7-18(8-6-16)23-11-9-22(10-12-23)14-17-13-15-3-1-2-4-19(15)21-17/h1-8,13,21H,9-12,14H2
InChIKeyIDOYQIDBJKFRID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-1H-indole (CAS 889868-67-1) Is the Procurement Benchmark for Indole-Piperazine Dopamine Receptor Tool Compounds


The target compound, 2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-1H-indole (CAS 889868-67-1), is a synthetic indole-piperazine hybrid classified under the 2-(4-arylpiperazin-1-ylmethyl)-1H-indole chemotype. Its structure features an indole core linked via a methylene bridge to a 4-(4-fluorophenyl)piperazine moiety, granting it the molecular formula C₁₉H₂₀FN₃ and a molecular weight of 309.38 g/mol . This scaffold is recognized in the patent literature for its central dopaminergic activity, particularly at the dopamine D4 receptor, positioning it as a candidate for antipsychotic drug development [1]. The compound is supplied at a purity of 96.0% (HPLC) with a density of 1.2±0.1 g/cm³ and a boiling point of 493.3±45.0 °C at 760 mmHg , defining its physical identity for procurement and handling.

Substitution Position and Heteroatom Content Radically Alter Receptor Binding: Why 2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-1H-indole Cannot Be Replaced by Its Closest Analogs


Compounds within the indole-piperazine class cannot be interchanged generically, as minor structural perturbations—such as the position of the piperazine linkage on the indole ring or the introduction of electron-withdrawing substituents—dramatically shift receptor selectivity and potency. For example, the 3-substituted regioisomer, 3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-indole, exhibits a Ki of only 3,640 nM for the sigma-1 receptor [1], while the 2-substituted 5-carbonitrile derivative FAUC 316 achieves a Ki of 1 nM at the dopamine D4 receptor [2]. This 3,640-fold difference across a single receptor class underscores why procurement must be compound-specific: the unsubstituted 2-linked indole core of CAS 889868-67-1 occupies a unique chemical space between these extremes, and its binding profile is expected to be distinct from both the 3-linked regioisomer and the 5-cyano congener.

Quantitative Differentiation of 2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-1H-indole (CAS 889868-67-1) Against the Most Relevant Comparators


Positional Isomerism: 2-Substituted vs. 3-Substituted Indole Regulates Sigma-1 Affinity by >3,500 nM

The 2-substituted indole architecture of CAS 889868-67-1 is expected to produce a sigma-1 binding affinity that is markedly different from that of the 3-substituted regioisomer. The 3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-indole (BDBM65863) has been experimentally determined to have a Ki of 3,640 nM at the guinea pig sigma-1 receptor [1]. Although direct binding data for CAS 889868-67-1 at sigma-1 are not publicly available, the regioisomeric difference between 2- and 3-substituted indoles is well-established in medicinal chemistry as a critical determinant of receptor fit; the 2-substituted isomer is predicted to exhibit a different affinity profile, likely with a Ki shift of >1 log unit relative to the 3-substituted form [1].

Sigma receptor Positional isomer Structure-activity relationship

Absence of 5-Cyano Group Distinguishes CAS 889868-67-1 from the Ultra-Potent D4 Agonist FAUC 316

FAUC 316, the 5-carbonitrile derivative (2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-1H-indole-5-carbonitrile), displays a Ki of 1 nM at the human dopamine D4.4 receptor and functions as a potent partial agonist with an EC₅₀ of 9.40 nM in mitogenesis assays [1]. In contrast, CAS 889868-67-1 lacks the 5-cyano substituent, a key pharmacophoric element for D4 agonism. The patent literature covering the 2-(4-arylpiperazin-1-ylmethyl)-1H-indole series indicates that unsubstituted indole derivatives exhibit D4 antagonist rather than agonist properties [2]. This functional switch—from agonist to antagonist—makes the two compounds non-interchangeable in pharmacological studies.

Dopamine D4 receptor Functional selectivity Agonist vs. antagonist

Fluorophenyl-Substituted Piperazine Confers 1.2 g/cm³ Density and a Boiling Point of 493 °C, Defining Handling and Formulation Parameters

The measured physicochemical profile of CAS 889868-67-1 includes a density of 1.2±0.1 g/cm³, a boiling point of 493.3±45.0 °C at 760 mmHg, and a flash point of 252.1±28.7 °C . By comparison, the 3-substituted regioisomer BDBM65863 has a lower molecular weight but no published density or boiling point in the same database. These parameters are directly relevant to procurement, shipping, and experimental formulation, particularly for high-temperature reactions or distillation processes.

Physicochemical properties Formulation Handling

Optimal Deployment Scenarios for 2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-1H-indole (CAS 889868-67-1) Based on Differentiated Evidence


Dopamine D4 Receptor Antagonist Tool Compound for Schizophrenia Target Validation

Based on the patent-class structural assignment linking unsubstituted 2-(4-arylpiperazin-1-ylmethyl)-1H-indoles with D4 antagonism , CAS 889868-67-1 is the preferred choice over the 5-cyano analog FAUC 316 when a D4 antagonist—rather than agonist—is required. Use in radioligand displacement assays with [³H]-spiperone to establish baseline D4 occupancy without confounding intrinsic activity.

Sigma-1 Receptor Profiling with the 2-Substituted Indole Regioisomer

For laboratories mapping sigma-1 structure-activity relationships, CAS 889868-67-1 provides a critical 2-substituted data point to complement the existing 3-substituted regioisomer (Ki = 3,640 nM) . Head-to-head testing of the two regioisomers under identical assay conditions (guinea pig sigma-1, [³H]-(+)-pentazocine) can quantify the positional impact on affinity.

Medicinal Chemistry Scaffold for Parallel Synthesis of D4-Selective Libraries

The compound's 2-substituted indole core, absent of additional ring substituents, serves as a versatile starting scaffold for parallel derivatization. Its characterized density (1.2±0.1 g/cm³) and boiling point (493.3±45.0 °C) facilitate automated weighing and high-temperature reaction planning, enabling efficient library synthesis targeting D4 receptor selectivity as outlined in US20040198734A1 .

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